

# Cross-study analysis of Diflunisal's efficacy in different amyloidosis models

Author: BenchChem Technical Support Team. Date: December 2025



# Diflunisal's Efficacy Across Amyloidosis Models: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study analysis of **Diflunisal**'s efficacy in various amyloidosis models, offering a comparative look at its performance backed by experimental data. The information is intended to support research and development efforts in the field of amyloidosis therapeutics.

#### **Executive Summary**

**Diflunisal**, a nonsteroidal anti-inflammatory drug (NSAID), has been repurposed as a transthyretin (TTR) stabilizer for the treatment of Transthyretin Amyloidosis (ATTR). Its primary mechanism of action involves binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[1] This guide summarizes the key findings from clinical trials in ATTR polyneuropathy and cardiomyopathy, as well as preclinical studies in a model of Alzheimer's disease. Currently, there is a lack of significant research on the use of **Diflunisal** for light-chain (AL) amyloidosis.

#### **Transthyretin Amyloidosis (ATTR)**

**Diflunisal** has been most extensively studied in both the polyneuropathy (ATTR-PN) and cardiomyopathy (ATTR-CM) forms of Transthyretin Amyloidosis.



#### **ATTR Polyneuropathy (ATTR-PN)**

A pivotal international, randomized, double-blind, placebo-controlled clinical trial demonstrated the efficacy of **Diflunisal** in slowing the progression of neurological impairment in patients with familial amyloid polyneuropathy (FAP), a form of ATTR-PN.[2][3]

| Efficacy<br>Endpoint                                                     | Diflunisal (250<br>mg twice daily) | Placebo                 | p-value | Study               |
|--------------------------------------------------------------------------|------------------------------------|-------------------------|---------|---------------------|
| Change in Neuropathy Impairment Score + 7 nerve tests (NIS+7) at 2 years | Increase of 8.7 points             | Increase of 25.0 points | < .001  | INVALID-LINK<br>[2] |
| Neurological Stability at 2 years (<2-point increase in NIS+7)           | 29.7% of patients                  | 9.4% of patients        | .007    | INVALID-LINK<br>[2] |
| Change in SF-36 Physical Component Score at 2 years                      | Increase of 1.5 points             | Decrease of 4.9 points  | < .001  | INVALID-LINK<br>[2] |
| Change in SF-36<br>Mental<br>Component<br>Score at 2 years               | Increase of 3.7 points             | Decrease of 1.1 points  | .02     | INVALID-LINK<br>[2] |

- Study Design: International, randomized, double-blind, placebo-controlled trial.[4][5]
- Participants: 130 patients with familial amyloid polyneuropathy.[2]
- Intervention: Participants were randomly assigned to receive either **Diflunisal** 250 mg or a matching placebo orally twice daily for 24 months.[3][4]



- Primary Endpoint: The primary outcome was the change in the Neuropathy Impairment Score plus 7 nerve tests (NIS+7), a composite measure of neurological deficit.[2]
- Secondary Endpoints: Included quality of life assessments using the 36-Item Short-Form Health Survey (SF-36) and the modified Body Mass Index (mBMI).[2][4]

#### **ATTR Cardiomyopathy (ATTR-CM)**

Several retrospective and pilot studies have investigated the use of **Diflunisal** in patients with ATTR-CM, suggesting a potential for disease stabilization.

| Efficacy<br>Endpoint                             | Diflunisal<br>Treatment<br>Group       | Control/Untrea<br>ted Group        | p-value   | Study                  |
|--------------------------------------------------|----------------------------------------|------------------------------------|-----------|------------------------|
| Survival<br>(Unadjusted<br>Hazard Ratio)         | HR 0.13 (95% CI<br>0.05 – 0.36)        | -                                  | < 0.001   | INVALID-LINK<br>[6]    |
| Change in<br>Troponin I<br>(ng/mL)               | Decrease of 0.01                       | Increase of 0.02                   | .01       | INVALID-LINK<br>[7]    |
| Change in Left<br>Atrial Volume<br>Index (mL/m²) | Reduction of 1.4                       | Increase of 4.6                    | .002      | INVALID-LINK<br>[7]    |
| Change in 6-<br>Minute Walk Test<br>(meters)     | -14 ± 81.8<br>(Completed<br>treatment) | -173 ± 122.2 (Did<br>not complete) | .032      | INVALID-LINK<br>[8][9] |
| Mortality (Risk<br>Ratio)                        | RR 0.23 (95% CI<br>0.13–0.42)          | -                                  | < 0.00001 | INVALID-LINK<br>[10]   |

- Study Design: Prospective, single-center, non-randomized, open-label pilot study.[8]
- Participants: Patients diagnosed with ATTR-CM.[8]



- Intervention: **Diflunisal** at a standard oral dose of 250 mg twice daily. The dose was lowered to 125 mg twice daily in cases of renal impairment.[8]
- Assessment: Patients underwent clinical, functional (6-minute walk test), biochemical (cardiac biomarkers), and imaging (cardiac magnetic resonance) assessments at baseline and after one year of treatment.[8]

### **Alzheimer's Disease (Amyloid-Beta)**

Research into **Diflunisal** for Alzheimer's disease is less direct. A preclinical study investigated a derivative, iodo**diflunisal** (IDIF), for its ability to stabilize TTR and impact amyloid-beta (A $\beta$ ) deposition.[11] Transthyretin is known to bind to A $\beta$  and reduce its toxicity.[11]

## Quantitative Data Summary: Preclinical Alzheimer's Disease Model

| Efficacy Endpoint                                | lododiflunisal (IDIF)<br>Treated                  | Non-treated<br>Control                                                              | Study            |
|--------------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------|------------------|
| Aβ Deposition in<br>Hippocampus (PET<br>imaging) | Delayed increase in<br>[18F]florbetaben<br>uptake | Progressive increase<br>in [18F]florbetaben<br>uptake from 5 to 11<br>months of age | INVALID-LINK[11] |

- Animal Model: Female AβPPswe/PS1A246E/TTR+/- transgenic mice.[11]
- Intervention: Oral treatment with iodo**diflunisal** (IDIF) at a dose of 100 mg/kg/day, starting at 5 months of age.[11]
- Assessment: Longitudinal monitoring of Aβ deposition in the hippocampus and cortex using Positron Emission Tomography (PET) with [18F]florbetaben. Immunohistochemical analysis was performed at 14 months of age.[11]

#### **Light-Chain (AL) Amyloidosis**

A comprehensive search of published literature did not yield significant studies on the efficacy of **Diflunisal** in models of light-chain (AL) amyloidosis. The therapeutic strategy for AL



amyloidosis primarily focuses on targeting the underlying plasma cell dyscrasia to reduce the production of amyloidogenic light chains.

#### **Visualizations**

#### **Diflunisal's Mechanism of Action in ATTR**

The following diagram illustrates the proposed mechanism of action for **Diflunisal** in stabilizing the transthyretin tetramer.



Click to download full resolution via product page

Caption: Mechanism of **Diflunisal** in stabilizing the TTR tetramer.

### **Experimental Workflow for ATTR-PN Clinical Trial**

The diagram below outlines the general workflow of the clinical trial investigating **Diflunisal** for ATTR polyneuropathy.





Click to download full resolution via product page

Caption: Workflow of the **Diflunisal** trial for ATTR polyneuropathy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Novel Therapies for Transthyretin Amyloidosis [uspharmacist.com]
- 2. Repurposing diflunisal for familial amyloid polyneuropathy: a randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Diflunisal for Familial Amyloid Polyneuropathy: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Diflunisal treatment is associated with improved survival for patients with early stage wildtype transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study [mdpi.com]
- 9. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of diflunisal therapy in patients with transthyretin cardiac amyloidosis (ATTR-CA): a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Treatment with Iododiflunisal Delays Hippocampal Amyloid-β Formation in a Transgenic Mouse Model of Alzheimer's Disease: A Longitudinal in vivo Molecular Imaging Study1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study analysis of Diflunisal's efficacy in different amyloidosis models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670566#cross-study-analysis-of-diflunisal-s-efficacy-in-different-amyloidosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com